molecular formula C13H14Cl2O3 B1669075 Ciprofibrato CAS No. 52214-84-3

Ciprofibrato

Número de catálogo: B1669075
Número CAS: 52214-84-3
Peso molecular: 289.15 g/mol
Clave InChI: KPSRODZRAIWAKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El ciprofibrato es un agente hipolipemiante que pertenece a la clase de los fibratos. Se utiliza principalmente para tratar la hiperlipidemia, una condición caracterizada por niveles elevados de lípidos en la sangre. El nombre químico del this compound es ácido 2-[4-(2,2-diclorociclopropil)fenoxi]-2-metilpropanoico. Es conocido por su capacidad para reducir los niveles de lipoproteínas de baja densidad (LDL) y lipoproteínas de muy baja densidad (VLDL) mientras aumenta los niveles de lipoproteínas de alta densidad (HDL) .

Aplicaciones Científicas De Investigación

Lipid Management

Ciprofibrate's primary application is in the treatment of dyslipidemia, characterized by abnormal lipid levels in the blood. Clinical studies have demonstrated its effectiveness in improving lipid profiles, particularly in patients with type IV dyslipidemia and low HDL-C levels.

Clinical Efficacy

  • Reduction of Triglycerides and Non-HDL Cholesterol : A study involving 75 patients showed that ciprofibrate significantly reduced triglycerides by 38% and non-HDL cholesterol by 20.5% compared to a control group receiving only lifestyle modifications (diet and exercise) .
  • Increase in HDL Cholesterol : The same study reported a 25% increase in HDL-C levels among those treated with ciprofibrate, highlighting its role in addressing low HDL conditions .

Comparative Studies

A randomized controlled trial assessed ciprofibrate's efficacy against placebo in patients with type II hypercholesterolemia. Results indicated a significant reduction in total and low-density lipoprotein cholesterol (LDL-C) levels, with increases in HDL-C observed after 12 weeks of treatment .

Lipid ParameterCiprofibrate Group (100 mg)Control Group (Placebo)
Total Cholesterol Reduction20%Stable
LDL Cholesterol Reduction24%Stable
HDL Cholesterol Increase9.8%Stable
Triglyceride Reduction30%Stable

Potential Applications Beyond Lipid Management

Recent research has explored additional therapeutic applications of ciprofibrate beyond its lipid-lowering effects.

Insulin Sensitivity Improvement

A clinical trial aimed to evaluate whether ciprofibrate could enhance myocardial insulin sensitivity in individuals with impaired glucose metabolism (IGM). The outcomes are anticipated to provide insights into its potential role in metabolic syndrome management .

Nanoparticle Drug Delivery Systems

Innovative approaches using ciprofibrate-loaded nanoparticles have been investigated to improve its bioavailability and therapeutic efficacy. Research demonstrated that encapsulating ciprofibrate within biocompatible micelles enhanced its solubility and sustained release profile, making it a promising candidate for targeted drug delivery systems .

Case Studies

Several case studies illustrate the clinical application of ciprofibrate:

  • Case Study on Hypertriglyceridemia : A patient with familial hyperchylomicronemia treated with ciprofibrate showed a remarkable reduction in triglyceride levels without an increase in LDL-C, demonstrating its safety profile and efficacy in genetic dyslipidemias .
  • Effectiveness in Low HDL Conditions : Another case highlighted a patient with low HDL-C who experienced a significant improvement after incorporating ciprofibrate into their treatment regimen alongside dietary modifications .

Mecanismo De Acción

El ciprofibrato ejerce sus efectos activando el receptor alfa activado por proliferador de peroxisomas (PPARα). Esta activación conduce a una mayor expresión de genes involucrados en el metabolismo de los lípidos, lo que resulta en una mayor descomposición de los ácidos grasos y una reducción de los niveles de triglicéridos. El efecto general es una disminución de los niveles de LDL y VLDL y un aumento de los niveles de HDL .

Compuestos Similares:

  • Fenofibrato
  • Gemfibrozilo
  • Bezafibrato

Comparación: El this compound es único en su estructura química, en particular la presencia del grupo diclorociclopropil, que lo distingue de otros fibratos. Esta diferencia estructural contribuye a sus propiedades farmacocinéticas y farmacodinámicas específicas. En comparación con el fenofibrato y el gemfibrozilo, el this compound tiene una vida media más larga, lo que permite la dosificación una vez al día .

El mecanismo de acción distintivo del this compound y su perfil farmacocinético favorable lo convierten en un agente valioso en el manejo de la hiperlipidemia y las condiciones relacionadas.

Análisis Bioquímico

Biochemical Properties

Ciprofibrate exerts its effects by interacting with various enzymes, proteins, and other biomolecules involved in lipid metabolism. It activates PPARα, which in turn regulates the expression of genes involved in fatty acid transport, β-oxidation, and lipoprotein metabolism. Ciprofibrate enhances the activity of lipoprotein lipase, an enzyme responsible for the hydrolysis of triglycerides in lipoproteins, leading to a reduction in plasma triglyceride levels. Additionally, ciprofibrate increases the expression of apolipoprotein A-I and A-II, which are essential components of high-density lipoprotein (HDL) particles, thereby promoting reverse cholesterol transport .

Cellular Effects

Ciprofibrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates the expression of genes involved in lipid metabolism, leading to increased fatty acid oxidation and decreased triglyceride synthesis. Ciprofibrate also enhances the efflux of cholesterol from cells by upregulating the expression of ATP-binding cassette transporters, such as ABCA1 and ABCG1. This results in increased HDL-mediated cholesterol efflux and reduced intracellular cholesterol levels . Furthermore, ciprofibrate has been shown to reduce the levels of atherogenic lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), by promoting their clearance from the bloodstream .

Molecular Mechanism

At the molecular level, ciprofibrate exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding induces the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol homeostasis. Ciprofibrate also inhibits the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that promotes lipogenesis, thereby reducing triglyceride synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ciprofibrate have been studied over various time periods. Ciprofibrate has been shown to be stable under physiological conditions, with minimal degradation over time. Long-term studies have demonstrated sustained reductions in plasma triglyceride and cholesterol levels with prolonged ciprofibrate treatment. Additionally, ciprofibrate has been observed to maintain its efficacy in reducing atherogenic lipoproteins and promoting HDL-mediated cholesterol efflux over extended periods .

Dosage Effects in Animal Models

The effects of ciprofibrate vary with different dosages in animal models. In hyperlipidemic rats, ciprofibrate has been shown to significantly reduce plasma triglyceride and cholesterol levels at doses ranging from 0.6 to 3 mg/kg per day. Higher doses of ciprofibrate have been associated with increased risk of adverse effects, such as myopathy and hepatotoxicity. In primate models, ciprofibrate has been observed to induce hepatic peroxisome proliferation and hypertrophy at high doses, although these effects are less pronounced compared to rodents .

Metabolic Pathways

Ciprofibrate is involved in several metabolic pathways related to lipid metabolism. It activates PPARα, which regulates the expression of genes involved in fatty acid transport, β-oxidation, and lipoprotein metabolism. Ciprofibrate enhances the activity of enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in the β-oxidation of fatty acids. Additionally, ciprofibrate increases the expression of genes encoding for apolipoproteins, lipoprotein lipase, and ATP-binding cassette transporters, thereby promoting lipid metabolism and cholesterol homeostasis .

Transport and Distribution

Ciprofibrate is transported and distributed within cells and tissues through various mechanisms. It is primarily bound to plasma proteins, such as albumin, which facilitates its transport in the bloodstream. Ciprofibrate is taken up by hepatocytes through passive diffusion and active transport mechanisms. Within cells, ciprofibrate is distributed to various subcellular compartments, including the nucleus, where it exerts its effects on gene expression. Ciprofibrate has been shown to accumulate in the liver, where it activates PPARα and regulates lipid metabolism .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ciprofibrato se sintetiza a través de un proceso de múltiples pasos. Un método común implica la reacción de 4-(2,2-diclorociclopropil)fenol con 2-bromo-2-metilpropanoato de metilo en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo típicamente en un solvente orgánico como la acetona bajo condiciones de reflujo. El producto se purifica luego mediante recristalización .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final a menudo se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ciprofibrato experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales:

Comparación Con Compuestos Similares

  • Fenofibrate
  • Gemfibrozil
  • Bezafibrate

Comparison: Ciprofibrate is unique in its chemical structure, particularly the presence of the dichlorocyclopropyl group, which distinguishes it from other fibrates. This structural difference contributes to its specific pharmacokinetic and pharmacodynamic properties. Compared to fenofibrate and gemfibrozil, ciprofibrate has a longer half-life, allowing for once-daily dosing .

Ciprofibrate’s distinct mechanism of action and favorable pharmacokinetic profile make it a valuable agent in the management of hyperlipidemia and related conditions.

Actividad Biológica

Ciprofibrate is a synthetic lipid-lowering agent belonging to the fibrate class of medications, primarily used for managing dyslipidemia. Its biological activity is largely attributed to its role as a peroxisome proliferator-activated receptor (PPAR) agonist, which influences lipid metabolism and has various cardiovascular benefits. This article explores the biological activity of ciprofibrate through detailed research findings, data tables, and case studies.

Ciprofibrate functions by activating PPARα, leading to enhanced transcription of genes involved in fatty acid oxidation and lipid metabolism. This activation results in:

  • Increased breakdown of fatty acids.
  • Decreased triglyceride levels.
  • Increased high-density lipoprotein (HDL) cholesterol levels.

Lipid Profile Improvement

Ciprofibrate has been shown to significantly improve lipid profiles in patients with hyperlipidemia. A comparative study demonstrated that ciprofibrate at a dose of 100 mg daily effectively reduced total cholesterol, low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol while increasing HDL cholesterol levels compared to fenofibrate .

Table 1: Comparative Effects of Ciprofibrate and Fenofibrate on Lipid Profiles

ParameterCiprofibrate (100 mg/day)Fenofibrate (300 mg/day)
Total CholesterolDecreasedDecreased
LDL CholesterolDecreasedDecreased
VLDL CholesterolDecreasedDecreased
HDL CholesterolIncreasedIncreased
Apoprotein AIncreasedIncreased

Endothelial Function

Research indicates that ciprofibrate therapy improves endothelial function in patients with type 2 diabetes. This improvement is crucial as endothelial dysfunction is a significant risk factor for cardiovascular diseases .

Antioxidant Properties

Ciprofibrate also exhibits antioxidant properties, which may contribute to its cardioprotective effects. By reducing oxidative stress, it helps mitigate inflammation and vascular damage associated with dyslipidemia .

Case Studies and Research Findings

  • Case Study on Type II Hyperlipoproteinemia :
    A study involving patients with major type II hyperlipoproteinemia showed that ciprofibrate significantly improved lipid levels over a nine-month period. Patients receiving ciprofibrate demonstrated higher HDL levels and lower triglyceride concentrations compared to baseline measurements .
  • Nanoparticle Delivery Systems :
    Recent research explored the use of ciprofibrate-loaded nanoparticles for enhanced delivery and bioavailability. The study found that these nanoparticles exhibited favorable physicochemical properties, such as small size and neutral charge, facilitating effective drug release profiles .

    Table 2: Physicochemical Properties of Ciprofibrate-Loaded Nanoparticles
    ParameterValue
    Size150 nm
    Zeta Potential+5 mV
    Drug Loading Capacity20%
    Release KineticsZero-order kinetics

Propiedades

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRODZRAIWAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020331
Record name Ciprofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52214-84-3
Record name Ciprofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52214-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofibrate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciprofibrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ciprofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciprofibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Alternatively, methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate was prepared from 20 g. of p-(2,2-dichlorocyclopropyl)phenol [Example 24, part (a)], 38 g. of ethyl 2-bromo-2-methylpropionate and 42 g. of potassium carbonate in 100 ml. of acetonitrile. The ethyl 2-bromo-2-methylpropionate was added in two equal portions, the second portion being added after seven hours of heating at reflux. The reaction mixture was heated at reflux for about three days and the product isolated to give 32 g. of ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. The latter was hydrolyzed in the usual manner with ethanolic sodium hydroxide to produce 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionic acid, identical with the compound formed in Example 24, part (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofibrate
Reactant of Route 2
Ciprofibrate
Reactant of Route 3
Ciprofibrate
Reactant of Route 4
Reactant of Route 4
Ciprofibrate
Reactant of Route 5
Reactant of Route 5
Ciprofibrate
Reactant of Route 6
Ciprofibrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.